molecular formula C16H15F3N2O B2499566 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea CAS No. 1008892-60-1

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Cat. No.: B2499566
CAS No.: 1008892-60-1
M. Wt: 308.304
InChI Key: IGRJUKZWIRXWAF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 3-(trifluoromethyl)benzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, which might result in different chemical and biological properties.

    1-(4-Methylphenyl)-3-(4-trifluoromethylphenyl)urea: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea is unique due to the presence of both a 4-methylphenyl group and a 3-(trifluoromethyl)phenyl group. This combination of substituents can influence its chemical reactivity, physical properties, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O/c1-11-5-7-14(8-6-11)21-15(22)20-10-12-3-2-4-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRJUKZWIRXWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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